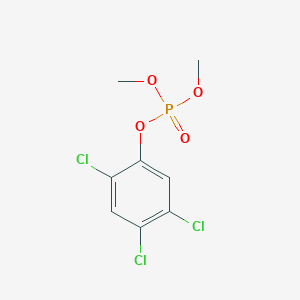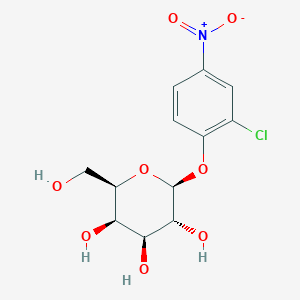
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside
Übersicht
Beschreibung
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is a chromogenic substrate commonly used in molecular biology research to detect and measure the activity of beta-galactosidase . This compound is particularly valuable in enzyme assays due to its ability to produce a color change upon enzymatic cleavage, making it a useful tool for various biochemical applications .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
This compound acts as a substrate for β-galactosidase . The enzyme catalyzes the hydrolysis of this compound, resulting in the production of 2-chloro-4-nitrophenol and β-D-galactopyranosylmaltose .
Biochemical Pathways
The hydrolysis of this compound by β-galactosidase is a key step in the Leloir pathway , a metabolic pathway responsible for the breakdown and synthesis of galactose .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The hydrolysis of this compound by β-galactosidase results in the release of 2-chloro-4-nitrophenol, a yellow compound that can be measured at a wavelength of 405-420 nm . This reaction is often used in research settings to measure the activity of β-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the stability of the compound. It’s recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-galactopyranosyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase . This reaction results in the cleavage of the glycosidic bond, releasing 2-chloro-4-nitrophenol and beta-D-galactose .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound is typically carried out in an aqueous buffer solution at a pH optimal for beta-galactosidase activity, usually around pH 7.0 . The reaction is conducted at a temperature that supports enzyme stability and activity, often around 37°C .
Major Products Formed
The major products formed from the enzymatic hydrolysis of this compound are 2-chloro-4-nitrophenol and beta-D-galactose . The release of 2-chloro-4-nitrophenol results in a color change, which can be quantitatively measured to determine enzyme activity .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside is widely used in scientific research for various applications:
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside can be compared with other chromogenic substrates used for detecting beta-galactosidase activity, such as:
4-Nitrophenyl-beta-D-galactopyranoside: This compound also produces a color change upon enzymatic cleavage but lacks the chloro substituent, which can affect its reactivity and detection sensitivity.
2-Nitrophenyl-beta-D-galactopyranoside: Similar to this compound, this compound has a nitro group but lacks the chloro substituent, resulting in different enzymatic properties and applications.
4-Methylumbelliferyl-beta-D-galactopyranoside: This substrate produces a fluorescent product upon cleavage, offering an alternative detection method for beta-galactosidase activity.
The unique combination of the chloro and nitro groups in this compound provides distinct advantages in terms of detection sensitivity and specificity, making it a valuable tool in various research applications .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432385 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-60-5 | |
| Record name | 2-Chloro-4-nitrophenyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


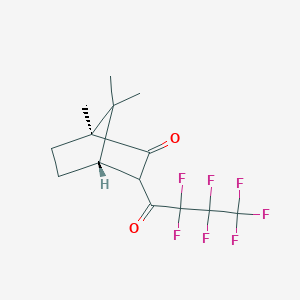
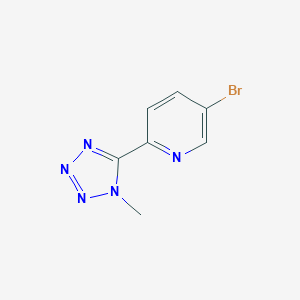
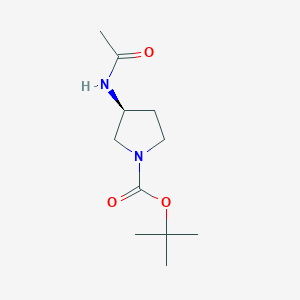
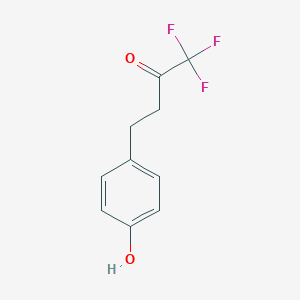
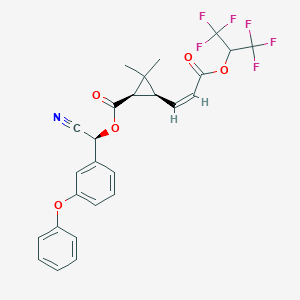
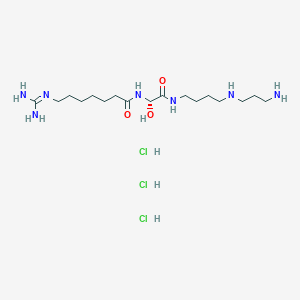
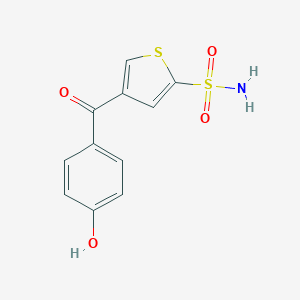
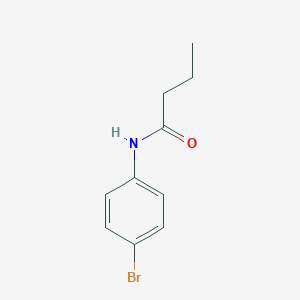
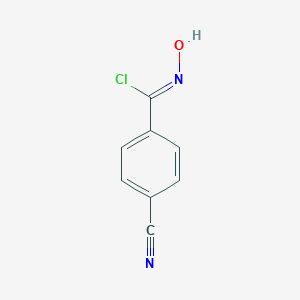
![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)
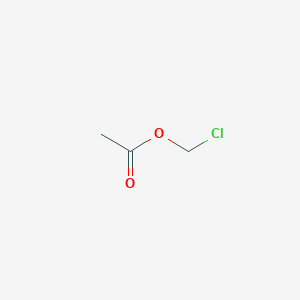
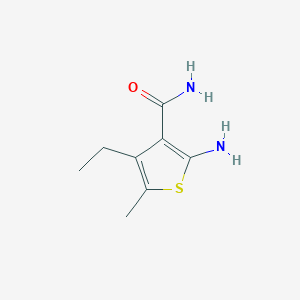
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)
